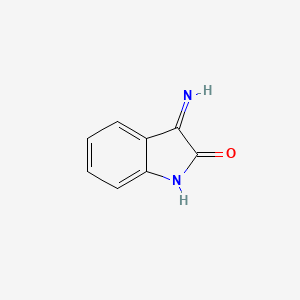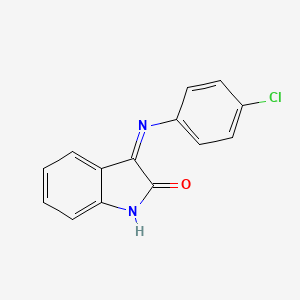
3-((4-氯苯基)亚氨基)吲哚-2-酮
描述
(E)-3-(4-氯苯亚胺基)吲哚-2-酮是一种化学化合物,因其在各个科学领域中的潜在应用而闻名。其特征在于一个氯苯基通过亚胺键连接到吲哚酮结构。 该化合物因其独特的化学性质和潜在的生物活性而引起了人们的兴趣 .
科学研究应用
化学: 用作配位化学中的配体,以及更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体拮抗剂的潜力。
医药: 探索其潜在的治疗效果,包括抗癌和抗菌活性。
工业: 用于合成染料、颜料和其他工业化学品.
作用机制
(E)-3-(4-氯苯亚胺基)吲哚-2-酮的作用机制涉及它与特定分子靶标的相互作用。它可以作为某些酶或受体的抑制剂,从而调节生物途径。 具体的分子靶标和途径可能因具体的应用和背景而异 .
生化分析
Biochemical Properties
3-((4-Chlorophenyl)imino)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3-((4-Chlorophenyl)imino)indolin-2-one can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 3-((4-Chlorophenyl)imino)indolin-2-one on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-((4-Chlorophenyl)imino)indolin-2-one can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 3-((4-Chlorophenyl)imino)indolin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets. This inhibition leads to alterations in cell signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((4-Chlorophenyl)imino)indolin-2-one have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((4-Chlorophenyl)imino)indolin-2-one remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of 3-((4-Chlorophenyl)imino)indolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-((4-Chlorophenyl)imino)indolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a significant role in the biotransformation of this compound, converting it into more water-soluble metabolites for excretion. Additionally, 3-((4-Chlorophenyl)imino)indolin-2-one can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-((4-Chlorophenyl)imino)indolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in target tissues. For example, certain membrane transporters can enhance the cellular uptake of 3-((4-Chlorophenyl)imino)indolin-2-one, leading to its accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity .
Subcellular Localization
The subcellular localization of 3-((4-Chlorophenyl)imino)indolin-2-one influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-((4-Chlorophenyl)imino)indolin-2-one can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
准备方法
合成路线和反应条件
(E)-3-(4-氯苯亚胺基)吲哚-2-酮的合成通常涉及4-氯苯胺与靛红缩合。该反应在酸性或碱性条件下进行,以促进亚胺键的形成。该反应可以表示如下:
靛红+4-氯苯胺→(E)-3-(4-氯苯亚胺基)吲哚-2-酮
工业生产方法
虽然(E)-3-(4-氯苯亚胺基)吲哚-2-酮的具体工业生产方法没有得到广泛的文献记载,但一般方法包括优化反应条件以实现高产率和纯度。 这可能包括使用催化剂、控制温度和纯化技术,如重结晶或色谱法 .
化学反应分析
反应类型
(E)-3-(4-氯苯亚胺基)吲哚-2-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将亚胺基转化为胺基。
取代: 氯苯基可以在亲核试剂的作用下发生取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺类或硫醇类等亲核试剂可以在碱性条件下使用。
主要形成的产物
氧化: 形成氧化物或羟基化衍生物。
还原: 形成胺类衍生物。
取代: 形成取代的吲哚酮衍生物.
相似化合物的比较
类似化合物
- 3-(4-氯苯氨基)吲哚-2-酮
- 3-(4-氯苯腙基)吲哚-2-酮
- 3-(4-氯苯硫基)吲哚-2-酮
独特性
(E)-3-(4-氯苯亚胺基)吲哚-2-酮因其特定的亚胺键而独一无二,这赋予了其独特的化学和生物性质。 与类似化合物相比,它可能表现出不同的反应性和生物活性特征,使其成为目标研究和应用的宝贵化合物 .
属性
IUPAC Name |
3-(4-chlorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOLXVTWFEFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350547 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57644-24-3 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are polymorphs, and how do they differ in terms of mechanical properties?
A1: Polymorphs are different crystalline forms of the same molecule. While chemically identical, they exhibit distinct arrangements of molecules within the crystal lattice. These variations in packing can significantly influence the physical and mechanical properties of the material. In the case of 3-((4-Chlorophenyl)imino)indolin-2-one, three polymorphs (Form I, II, and III) were identified with distinct morphologies and mechanical responses. Form I, characterized by block-like crystals, exhibited brittle fracture. Form II, with long needle-shaped crystals, displayed plastic bending. Form III, also with needle-like crystals, exhibited elastic bending under similar mechanical stress []. These differences highlight how subtle variations in molecular arrangement can lead to vastly different material properties.
Q2: How did the researchers characterize the mechanical properties of these polymorphs?
A2: The researchers utilized a combination of qualitative mechanical deformation tests and quantitative nanoindentation studies. Qualitative tests involved observing the response of crystals to applied force, revealing their brittle, plastic, or elastic nature. Nanoindentation, a quantitative technique, provided precise measurements of the elastic modulus, stiffness, and hardness of each polymorph. This approach allowed for a comprehensive understanding of the mechanical behavior of each form [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


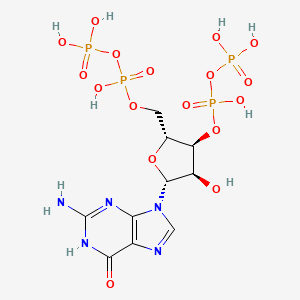

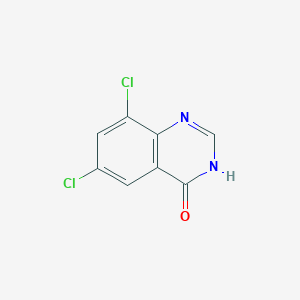
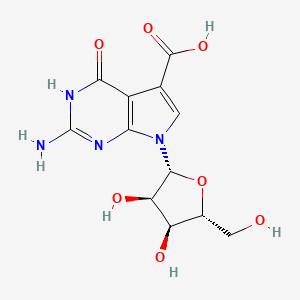
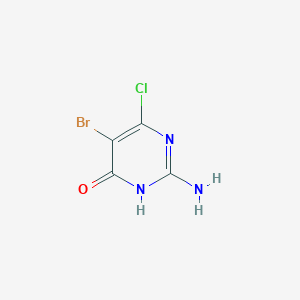
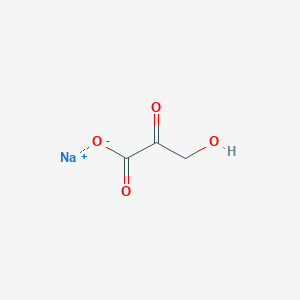
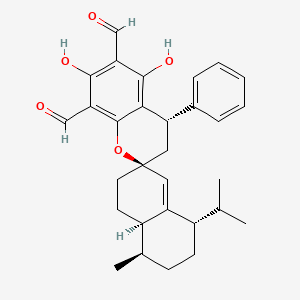
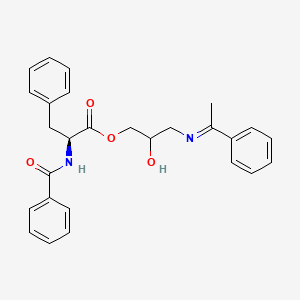
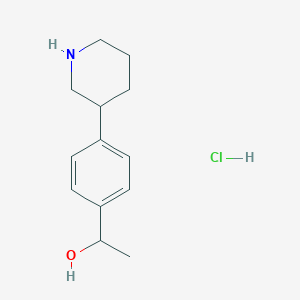
![(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B1496082.png)
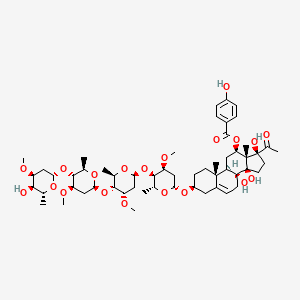
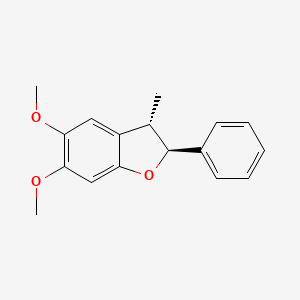
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
